2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde
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Overview
Description
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H6Cl2OS. It is characterized by the presence of a dichlorophenyl group attached to a sulfanylacetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,4-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 2-[(3,4-Dichlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,4-Dichlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate
- 2-(3,4-Dichlorophenyl)sulfanyl-N-methylacetamide
Uniqueness
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a sulfanylacetaldehyde moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C8H6Cl2OS |
---|---|
Molecular Weight |
221.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
QUGQWMMDOUXJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCC=O)Cl)Cl |
Origin of Product |
United States |
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